molecular formula C16H18N4O11S2 B12468296 3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide

3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide

Cat. No.: B12468296
M. Wt: 506.5 g/mol
InChI Key: BOOYXEBLBZDQLA-UHFFFAOYSA-N
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Description

3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide is a complex organic compound that belongs to the class of nitrobenzenes and sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide typically involves multiple steps, including nitration, sulfonation, and etherification reactions. The process begins with the nitration of a suitable aromatic precursor, followed by sulfonation to introduce the sulfonamide groups. The final steps involve the formation of ether linkages through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or further nitrated aromatic compounds.

Scientific Research Applications

3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.

    Industry: Used in the development of advanced materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1,2,4-triazol-5-one: A nitro compound with similar structural features but different applications and properties.

    3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid: Another nitro and sulfonamide-containing compound with distinct chemical behavior.

Uniqueness

3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide is unique due to its multiple nitro and sulfonamide groups, which confer specific reactivity and potential for diverse applications. Its complex structure allows for interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C16H18N4O11S2

Molecular Weight

506.5 g/mol

IUPAC Name

3-nitro-4-[2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy]benzenesulfonamide

InChI

InChI=1S/C16H18N4O11S2/c17-32(25,26)11-1-3-15(13(9-11)19(21)22)30-7-5-29-6-8-31-16-4-2-12(33(18,27)28)10-14(16)20(23)24/h1-4,9-10H,5-8H2,(H2,17,25,26)(H2,18,27,28)

InChI Key

BOOYXEBLBZDQLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])OCCOCCOC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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